2-Chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide
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Overview
Description
2-Chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide is a complex organic compound with a unique structure that includes chloro, difluoro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe final step involves the coupling of the nitroaniline derivative with the benzamide core under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized benzamide derivatives .
Scientific Research Applications
2-Chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- 2-Chloro-4,5-difluoro-N-(2,2,2-trifluoroethyl)benzamide
- 2-Chloro-4,5-difluoro-N-[2-(2-pyridinylsulfanyl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-Chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O3/c16-10-8-12(18)11(17)7-9(10)15(22)20-6-5-19-13-3-1-2-4-14(13)21(23)24/h1-4,7-8,19H,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPHJDEGGSBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCNC(=O)C2=CC(=C(C=C2Cl)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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